molecular formula C24H25NO3 B11384913 2-[(4-benzylpiperidin-1-yl)carbonyl]-5,7-dimethyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-5,7-dimethyl-4H-chromen-4-one

Cat. No.: B11384913
M. Wt: 375.5 g/mol
InChI Key: KHCXEGFNYUESJA-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-5,7-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-5,7-DIMETHYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the hydrogenation of pyridine to produce piperidine, which is then benzylated to form 4-benzylpiperidine . This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-5,7-DIMETHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-5,7-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-5,7-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The piperidine ring and chromenone structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-5,7-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern on the chromenone ring and the presence of the benzylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-5,7-dimethylchromen-4-one

InChI

InChI=1S/C24H25NO3/c1-16-12-17(2)23-20(26)15-22(28-21(23)13-16)24(27)25-10-8-19(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15,19H,8-11,14H2,1-2H3

InChI Key

KHCXEGFNYUESJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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